molecular formula C12H11NS B14524191 4-(Phenylsulfanyl)cyclopent-1-ene-1-carbonitrile CAS No. 62723-84-6

4-(Phenylsulfanyl)cyclopent-1-ene-1-carbonitrile

Cat. No.: B14524191
CAS No.: 62723-84-6
M. Wt: 201.29 g/mol
InChI Key: HDGYAPITRBAUNY-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)cyclopent-1-ene-1-carbonitrile is an organic compound featuring a cyclopentene ring substituted with a phenylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanyl)cyclopent-1-ene-1-carbonitrile typically involves the reaction of cyclopentene with phenylsulfanyl chloride in the presence of a base, followed by the introduction of a carbonitrile group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)cyclopent-1-ene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

4-(Phenylsulfanyl)cyclopent-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)cyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simple cycloalkene without substituents.

    Cyclopent-1-ene-1-carbonitrile: Lacks the phenylsulfanyl group.

    Phenylsulfanylcyclopentane: Lacks the carbonitrile group.

Uniqueness

4-(Phenylsulfanyl)cyclopent-1-ene-1-carbonitrile is unique due to the presence of both the phenylsulfanyl and carbonitrile groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

62723-84-6

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

4-phenylsulfanylcyclopentene-1-carbonitrile

InChI

InChI=1S/C12H11NS/c13-9-10-6-7-12(8-10)14-11-4-2-1-3-5-11/h1-6,12H,7-8H2

InChI Key

HDGYAPITRBAUNY-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC1SC2=CC=CC=C2)C#N

Origin of Product

United States

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